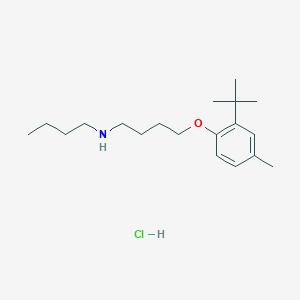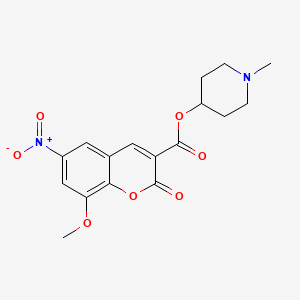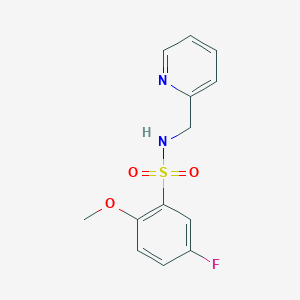
N-cyclopentyl-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-phenylcyclopropanecarboxamide involves the inhibition of GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing GABAergic neurotransmission, N-cyclopentyl-2-phenylcyclopropanecarboxamide has the potential to modulate various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-cyclopentyl-2-phenylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and analgesic effects. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has been shown to modulate the reward pathway in the brain, which has potential therapeutic applications in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its potent inhibitory effect on GABA aminotransferase, which allows for the precise modulation of GABAergic neurotransmission. However, N-cyclopentyl-2-phenylcyclopropanecarboxamide is a complex molecule that requires specialized equipment and skilled chemists for synthesis. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has limited solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-cyclopentyl-2-phenylcyclopropanecarboxamide. One area of research is the potential therapeutic applications of N-cyclopentyl-2-phenylcyclopropanecarboxamide in the treatment of addiction. Another area of research is the development of more efficient synthesis methods for N-cyclopentyl-2-phenylcyclopropanecarboxamide. Additionally, further studies are needed to investigate the long-term effects of N-cyclopentyl-2-phenylcyclopropanecarboxamide on the brain and its potential side effects.
Synthesemethoden
N-cyclopentyl-2-phenylcyclopropanecarboxamide can be synthesized using a multistep synthesis method, which involves the reaction of cyclopentylmagnesium bromide with 2-bromo-1-phenylcyclopropane carboxylic acid, followed by a series of chemical reactions to obtain the final product. The synthesis of N-cyclopentyl-2-phenylcyclopropanecarboxamide is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-phenylcyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, N-cyclopentyl-2-phenylcyclopropanecarboxamide has been investigated as a potential treatment for addiction, specifically cocaine addiction, due to its ability to modulate the reward pathway in the brain.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-12-8-4-5-9-12)14-10-13(14)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIHXHZBQPHZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)


![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)
